molecular formula C17H14N2O2 B258119 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone

2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone

Cat. No. B258119
M. Wt: 278.3 g/mol
InChI Key: MYADXEMWNOXAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone, also known as PEAQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. It is a naphthoquinone derivative that possesses unique chemical and pharmacological properties, making it an ideal candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone is not fully understood, but it is believed to act as an electron acceptor and a free radical scavenger. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including topoisomerase II and HSP90. 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone also activates the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in scientific research. However, 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has some limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its effectiveness in vivo.

Future Directions

There is still much to be learned about 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone, and several future directions for research exist. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone and its effects on various cellular pathways. Additionally, research is needed to develop more effective delivery methods and improve the pharmacokinetic properties of 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone to enhance its effectiveness in vivo.
Conclusion
In conclusion, 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. It has been shown to exhibit anti-cancer properties, neuroprotective effects, and cardiovascular benefits. Although 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has some limitations, it has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Further research is needed to fully understand the potential of 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone as a therapeutic agent and to develop more effective delivery methods.

Synthesis Methods

2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone can be synthesized using a simple one-pot reaction involving the condensation of 2-chloro-1,4-naphthoquinone with 2-(2-pyridinyl)ethylamine. The reaction takes place in the presence of a base and a solvent, typically methanol or ethanol. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has a wide range of applications in scientific research, including cancer research, neuroscience, and cardiovascular research. It has been shown to exhibit anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth. 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, 2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone has been shown to improve heart function and reduce the risk of heart failure.

properties

Product Name

2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-(2-pyridin-2-ylethylamino)naphthalene-1,4-dione

InChI

InChI=1S/C17H14N2O2/c20-16-11-15(17(21)14-7-2-1-6-13(14)16)19-10-8-12-5-3-4-9-18-12/h1-7,9,11,19H,8,10H2

InChI Key

MYADXEMWNOXAFU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCC3=CC=CC=N3

Origin of Product

United States

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